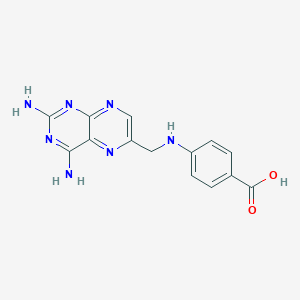

4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid

Cat. No. B041646

Key on ui cas rn:

36093-85-3

M. Wt: 311.3 g/mol

InChI Key: OSYSFOFKQDNPGP-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06989386B2

Procedure details

To a 2 L 3-necked round bottom flask, equipped with a dropping funnel, a thermometer, and a drying tube, were added triphenylphosphine (216 g, 0.83 mol) and anhydrous dimethylacetamide (0.66 L). The resulting clear solution was cooled to 5° C. and bromine (132 g, 0.83 mol) was added over 45 min while maintaining the temperature below 8° C. To the resulting white slurry was added 2,4-diamino-6-hydroxymethyl pteridine (53 g, 0.28 mol). The temperature rose to 35° C. due to exothermic effect. The rust colored slurry slowly dissolved over 1 h to become a dark red solution. The mixture was stirred at ambient temperature overnight (ca. 17 h) forming a dark red slurry. Barium oxide (53 g, 0.35 mol) and 4-aminobenzoic acid (57 g, 0.42 mol) were added in one portion each with vigorous stirring. The temperature rose to 70° C. due to exothermic effect and the mixture turned to a rust-colored slurry within 15 min. The reaction mixture was stirred at 55±2° C. for 24±2 h. The resulting yellow-brown slurry was cooled to 20° C., then poured into a mixture of CH2Cl2 (6.9 L) and MeOH (0.2 L). The solids were isolated by filtration, slurried in H2O (2.5 L), and the mixture was filtered again to isolate the solids. The solids were slurried in MeOH (2.5 L), isolated by filtration, and air-dried at ambient temperature, to give 85 g (99%) of crude product as a brownish-yellow powder, Lot BM-02G-54.

[Compound]

Name

rust

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

rust

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Name

Yield

99%

Identifiers

|

REACTION_CXSMILES

|

C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.BrBr.[NH2:22][C:23]1[N:32]=[C:31]([NH2:33])[C:30]2[C:25](=[N:26][CH:27]=[C:28]([CH2:34]O)[N:29]=2)[N:24]=1.[O-2].[Ba+2].[NH2:38][C:39]1[CH:47]=[CH:46][C:42]([C:43]([OH:45])=[O:44])=[CH:41][CH:40]=1>O.CO.C(Cl)Cl.CC(N(C)C)=O>[CH:41]1[C:42]([C:43]([OH:45])=[O:44])=[CH:46][CH:47]=[C:39]([NH:38][CH2:34][C:28]2[N:29]=[C:30]3[C:31]([NH2:33])=[N:32][C:23]([NH2:22])=[N:24][C:25]3=[N:26][CH:27]=2)[CH:40]=1 |f:3.4|

|

Inputs

Step One

Step Two

|

Name

|

|

|

Quantity

|

216 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

0.66 L

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)N(C)C

|

Step Three

|

Name

|

|

|

Quantity

|

132 g

|

|

Type

|

reactant

|

|

Smiles

|

BrBr

|

Step Four

|

Name

|

|

|

Quantity

|

53 g

|

|

Type

|

reactant

|

|

Smiles

|

NC1=NC2=NC=C(N=C2C(=N1)N)CO

|

Step Five

[Compound]

|

Name

|

rust

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

53 g

|

|

Type

|

reactant

|

|

Smiles

|

[O-2].[Ba+2]

|

|

Name

|

|

|

Quantity

|

57 g

|

|

Type

|

reactant

|

|

Smiles

|

NC1=CC=C(C(=O)O)C=C1

|

Step Seven

[Compound]

|

Name

|

rust

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

|

Name

|

|

|

Quantity

|

2.5 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Nine

|

Name

|

|

|

Quantity

|

2.5 L

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

5 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred at ambient temperature overnight (ca. 17 h)

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To a 2 L 3-necked round bottom flask, equipped with a dropping funnel

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining the temperature below 8° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

rose to 35° C. due to exothermic effect

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

forming a dark red slurry

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

rose to 70° C. due to exothermic effect

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The reaction mixture was stirred at 55±2° C. for 24±2 h

|

|

Duration

|

24 (± 2) h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting yellow-brown slurry was cooled to 20° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solids were isolated by filtration

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the mixture was filtered again

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to isolate the solids

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

isolated by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

air-dried at ambient temperature

|

Outcomes

Product

Details

Reaction Time |

17 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1=CC(=CC=C1C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 85 g | |

| YIELD: PERCENTYIELD | 99% | |

| YIELD: CALCULATEDPERCENTYIELD | 97.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |